2,6-Diphenylbenzoic acid
CAS No.:
Cat. No.: VC18492270
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14O2 |
|---|---|
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | 2,6-diphenylbenzoic acid |
| Standard InChI | InChI=1S/C19H14O2/c20-19(21)18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,(H,20,21) |
| Standard InChI Key | UKJFDHQIVVKJTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
2,6-Diphenylbenzoic acid (CHO) features a central benzoic acid scaffold substituted with phenyl groups at the 2 and 6 positions. The carboxylic acid (-COOH) group at position 1 confers acidity, while the bulky phenyl substituents introduce steric hindrance and electronic effects. This arrangement distorts the planar geometry of the benzene ring, influencing intermolecular interactions and crystallinity .
Crystallographic Insights
While no direct crystal structure data for 2,6-diphenylbenzoic acid is available, analogous benzoic acid derivatives, such as 4-(methoxycarbonyl)benzoic acid, provide valuable benchmarks. For instance, the monoclinic crystal system (space group P2/c) observed in 4-(methoxycarbonyl)benzoic acid features hydrogen-bonded dimers stabilized by carboxylic acid groups . Similar packing behavior is anticipated for 2,6-diphenylbenzoic acid, albeit with modified lattice parameters due to phenyl group steric effects.
Table 1: Comparative Crystallographic Data for Benzoic Acid Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|---|
| 4-(Methoxycarbonyl)benzoic acid | P2/c | 4.854 | 5.880 | 29.194 | 91.43 | 833.0 |
| 2,6-Dichlorobenzoic acid | - | - | - | - | - | - |
Synthetic Methodologies
Chlorination-Based Approaches
A patent describing the synthesis of 2,6-dichlorobenzoic acid via chlorination of 2,6-dichlorobenzal chloride offers a potential analog for phenyl-substituted derivatives . The process employs Lewis acid catalysts (e.g., FeCl) to facilitate electrophilic aromatic substitution, with water acting as a hydrolytic agent to yield the carboxylic acid or its anhydride. Adapting this methodology, 2,6-diphenylbenzoic acid could theoretically be synthesized through Friedel-Crafts alkylation or Suzuki-Miyaura coupling, though specific conditions remain unexplored in the provided literature.
Esterification and Functionalization
The recrystallization of 4-(methoxycarbonyl)benzoic acid from methanol/water solutions underscores the role of solvent polarity in isolating carboxylate derivatives . For 2,6-diphenylbenzoic acid, similar purification techniques may enhance yield and purity, particularly given the compound's low solubility in aqueous media due to hydrophobic phenyl groups.
Physicochemical Properties
Acidity and Reactivity
The electron-donating nature of phenyl groups at the 2 and 6 positions likely reduces the acidity of 2,6-diphenylbenzoic acid compared to unsubstituted benzoic acid (pK ≈ 4.2). This hypothesis aligns with the Hammett equation, where substituents ortho to the carboxylic acid group exert significant electronic effects.
Thermal Stability
Thermogravimetric analysis (TGA) of structurally similar compounds, such as 2,6-dichlorobenzoic acid, reveals decomposition onset temperatures above 200°C . The phenyl groups in 2,6-diphenylbenzoic acid may further enhance thermal stability through π-π stacking interactions, though empirical data is required to confirm this.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Benzoic Acid Derivatives
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